N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide: is a synthetic organic compound that features an indole moiety, a sulfonyl group, and a benzamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide typically involves the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities .
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors .
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects . The sulfonyl and benzamide groups further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: An indole derivative with carboxylic acid functionality.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness: N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is unique due to the presence of both sulfonyl and benzamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, solubility, and binding affinity to biological targets, making it a valuable molecule for scientific research and potential therapeutic applications .
Biological Activity
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features an indoline moiety linked to a sulfonyl group and a benzamide structure, which contributes to its unique chemical properties. The presence of these functional groups enhances its interaction with various biological targets.
The mechanism of action for this compound primarily involves its binding to specific enzymes and receptors. The indole structure is known for its ability to interact with biological targets, modulating their activity. The sulfonyl group may enhance the compound's stability and solubility, facilitating its therapeutic effects .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 (Leukemia) | 7.4 | Inhibition of Abl protein kinase |
P388 (Murine leukemia) | 340 nM | Disruption of cell cycle phases |
These findings suggest that the compound may act as a potent inhibitor of specific kinases involved in cancer progression .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammatory markers, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Inhibition of Acid Ceramidase : A study highlighted the compound's role as a potent inhibitor of acid ceramidase, with an IC50 value of 3.2 nM. This inhibition was linked to its structural properties, allowing it to covalently bind to the enzyme's active site .
- Cell Cycle Analysis : Another investigation into the effects on P388 murine leukemia cells revealed two distinct classes of inhibitors: one that disrupted mitosis and another that caused G1 phase accumulation, further underscoring its potential as an anticancer agent .
Comparison with Similar Compounds
This compound can be compared with other indole derivatives:
Compound | Structure | Biological Activity |
---|---|---|
Indole-3-acetic acid | Indole structure | Plant hormone |
Indole-2-carboxylic acid | Indole structure with carboxylic acid | Moderate anticancer activity |
The unique combination of sulfonyl and benzamide groups in this compound distinguishes it from these compounds, enhancing its binding affinity and biological activity .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFXIKIYAQSQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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